molecular formula C9H14O4 B13504277 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid

Cat. No.: B13504277
M. Wt: 186.20 g/mol
InChI Key: BVSPDOWLWRZPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid is a chemically unique spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Spirocyclic scaffolds, such as the 1,7-dioxaspiro[5.5]undecane motif found in natural products, are increasingly valued for their three-dimensional complexity and their ability to efficiently interact with biological targets . These structures are considered "privileged" because they offer an optimal balance of conformational rigidity and flexibility; this balance helps in avoiding common development issues associated with more flexible linear molecules, while remaining adaptable enough to bind potently to various enzymes and receptors . The [3.5] spirocyclic system, while rarer in nature, represents a key area for exploring novel chemical space and developing new bioactive molecules . Researchers can utilize this carboxylic acid-functionalized derivative as a versatile synthetic intermediate. Its molecular framework serves as a critical starting point for constructing more complex, drug-like compounds, potentially for applications in areas such as anticancer and anti-infective agent development, inspired by the activities of related natural spirocycles . This product is intended for use as a research chemical in laboratory settings only.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(5,8-dioxaspiro[3.5]nonan-7-yl)acetic acid

InChI

InChI=1S/C9H14O4/c10-8(11)4-7-5-13-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11)

InChI Key

BVSPDOWLWRZPLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(CO2)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid typically involves constructing the spirocyclic dioxane framework followed by introduction of the acetic acid side chain. The process generally comprises:

  • Formation of the spirocyclic core via cyclization reactions.
  • Functional group transformations to introduce or reveal the acetic acid moiety.
  • Purification steps to isolate the target compound with high purity.

Due to the complexity of the spiro system, the synthesis requires careful selection of reagents, solvents, and reaction conditions.

Detailed Synthetic Route from Patent Literature

A closely related spiro compound, 2,5-dioxa-8-azaspiro[3.5]nonane, has a well-documented four-step synthesis which can be adapted or serve as a reference for preparing the dioxaspiro nonane framework relevant to 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid.

Step 1: Acylation of Amino Alcohol Precursor
  • Starting Material: 3-((benzylamino)methyl)oxetan-3-ol
  • Reagents: Chloroacetyl chloride, base (triethylamine or pyridine)
  • Solvent: Dichloromethane (DCM)
  • Conditions: Temperature controlled below 10 °C during addition, then room temperature for 16 hours
  • Outcome: Formation of chloroacetylated intermediate
Step 2: Intramolecular Cyclization
  • Reagents: Strong base (e.g., sodium hydride, hexamethyldisilazide)
  • Solvent: Inert solvent such as tetrahydrofuran (THF)
  • Conditions: Inert atmosphere to prevent side reactions
  • Outcome: Self-cyclization to form the spirocyclic ring system
Step 3: Reduction
  • Reagents: Lithium aluminum hydride (LiAlH4)
  • Solvent: Ether solvents like diethyl ether or THF
  • Conditions: Inert atmosphere, controlled molar ratio (1:1.1–2 compound to reducing agent)
  • Outcome: Reduction of intermediate to alcohol or amine derivatives as needed
Step 4: Catalytic Hydrogenation
  • Reagents: Hydrogen gas, catalyst (e.g., Pd/C)
  • Conditions: Hydrogen pressure 20–100 psi, temperature 20–50 °C, duration 8–20 hours
  • Additives: Acetic acid as an activator may be added to facilitate deprotection
  • Outcome: Removal of benzyl protecting group, yielding the final spirocyclic compound

This method is advantageous due to:

  • Use of readily available raw materials
  • High overall yield
  • Suitability for scale-up and industrial production
  • Controlled reaction conditions minimizing side products

Specific Considerations for 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid

While exact stepwise synthesis for the acetic acid derivative at the 7-position is less reported explicitly in open literature, the following approach is inferred:

  • Construction of the 5,8-dioxaspiro[3.5]nonane core by cyclization of appropriate diol or protected diol precursors.
  • Introduction of the acetic acid side chain via alkylation or acylation at the 7-position, possibly using haloacetate derivatives or via oxidation of a corresponding alcohol or aldehyde intermediate.
  • Purification by column chromatography or crystallization to achieve high purity (typically ~95%).

Reaction Parameters and Optimization

Step Key Reagents/Conditions Notes
1 Chloroacetyl chloride, triethylamine, DCM Temperature <10 °C during addition; 16 h reaction
2 Sodium hydride or LDA, THF, inert atmosphere Ensures selective cyclization
3 Lithium aluminum hydride, ether solvent Molar ratio 1:1.1–2; inert atmosphere
4 Pd/C catalyst, H2 gas (20–100 psi), 20–50 °C Acetic acid added as activator; 8–20 h reaction

Purification and Characterization

  • Purification is typically performed by silica gel column chromatography using petroleum ether/ethyl acetate gradients.
  • Characterization includes NMR, MS, and IR spectroscopy to confirm structure and purity.
  • Purity levels of 95% or higher are standard for research-grade material.

Summary Table of Preparation Method

Step Reaction Type Reagents/Conditions Purpose Outcome
1 Acylation Chloroacetyl chloride, triethylamine, DCM, <10 °C Introduce chloroacetyl group Intermediate 2
2 Intramolecular Cyclization Sodium hydride or LDA, THF, inert atmosphere Form spirocyclic ring Intermediate 3
3 Reduction LiAlH4, ether solvent, inert atmosphere Reduce intermediate Intermediate 4
4 Catalytic Hydrogenation Pd/C, H2 (20–100 psi), 20–50 °C, acetic acid Remove protecting group 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid

Research Findings and Industrial Relevance

  • The described synthetic approach is scalable and suitable for industrial production due to the use of inexpensive and readily available starting materials and reagents.
  • Reaction conditions are mild and controllable, reducing side reactions and improving yield.
  • The spirocyclic framework synthesized is valuable in medicinal chemistry for its rigidity and unique three-dimensional shape, which can influence biological activity.
  • The acetic acid functionality provides a handle for further chemical modifications or conjugations.

Chemical Reactions Analysis

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5,8-Dioxaspiro[3

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are subject to ongoing research, with studies focusing on elucidating the precise molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Spiro Rings and Heteroatoms

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Spiro Ring System Molecular Weight Key Features
2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid C₉H₁₄O₄ 5,8-Dioxaspiro[3.5] 186.16 Two oxygen atoms; compact 3.5 spiro ring
2-{1,4-Dioxaspiro[4.4]nonan-6-yl}acetic acid C₉H₁₄O₄ 1,4-Dioxaspiro[4.4] 186.20 Larger 4.4 spiro ring; oxygen positions differ
2-(2-Oxaspiro[3.5]nonan-7-yl)acetic acid C₁₀H₁₆O₃ 2-Oxaspiro[3.5] 184.23 Single oxygen in spiro ring; higher lipophilicity
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid C₁₀H₁₆O₄ 1,8-Dioxaspiro[5.5] 200.24 Larger 5.5 spiro ring; extended carbon chain
2-(1,4-Dioxa-7-azaspiro[4.4]nonan-6-yl)acetic acid C₈H₁₃NO₄ 1,4-Dioxa-7-azaspiro[4.4] 187.19 Nitrogen substitution; altered reactivity
2-(7-Boc-7-azaspiro[3.5]nonan-2-yl)acetic acid C₁₅H₂₅NO₄ 7-Azaspiro[3.5] 283.36 Boc-protected nitrogen; increased steric bulk

Key Differences and Implications

Larger spiro systems (e.g., 5.5) may improve thermal stability but reduce solubility due to increased hydrophobicity .

Heteroatom Composition: Oxygen vs. Nitrogen: Replacement of oxygen with nitrogen (e.g., azaspiro analogs) alters electronic properties and hydrogen-bonding capacity, impacting solubility and biological interactions . Boc Protection: Boc groups in azaspiro derivatives (e.g., C₁₅H₂₅NO₄) enhance stability during synthesis but require deprotection for further functionalization .

Functional Group Positioning :

  • The 5,8-dioxa configuration in the target compound positions oxygen atoms symmetrically, which may favor crystalline packing compared to asymmetrical analogs like 1,4-dioxaspiro[4.4] .

Biological Activity

2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid is a synthetic compound characterized by its unique spirocyclic structure and molecular formula C9H14O4\text{C}_9\text{H}_{14}\text{O}_4. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound's structure includes a bicyclic lactone with a carboxyl group, which influences its reactivity and interaction with biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
IUPAC Name2-(5,8-dioxaspiro[3.5]nonan-7-yl)acetic acid
InChIInChI=1S/C9H14O4/c10-8(11)4-7-5-13-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11)
InChI KeyBVSPDOWLWRZPLD-UHFFFAOYSA-N
Canonical SMILESC1CC2(C1)COC(CO2)CC(=O)O

The biological activity of 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity and influencing metabolic pathways. Ongoing research aims to elucidate the precise mechanisms involved in these interactions.

Biological Activities

Research indicates that 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives related to 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid:

  • Study on Enzyme Interaction : A study demonstrated that compounds with similar spirocyclic structures could effectively inhibit enzymes like KRAS G12C, which plays a significant role in cancer proliferation . This suggests that 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid may have comparable inhibitory effects.
  • Cytotoxicity Evaluation : Another investigation into related compounds revealed moderate cytotoxicity against human bronchopulmonary non-small-cell lung carcinoma cell lines . While direct data on 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid is lacking, these findings indicate a potential for similar activity.

Q & A

Q. How can factorial design optimize multi-step syntheses of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, solvent polarity) across eight experiments to identify optimal conditions. Response surface methodology (RSM) refines interactions between variables, while Pareto charts prioritize factors affecting yield. This approach reduces experimental runs by 70% compared to one-factor-at-a-time optimization .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s solubility in aqueous buffers may arise from polymorphic forms or pH-dependent ionization. Researchers should standardize solvent systems (e.g., PBS at pH 7.4) and characterize solid-state forms via powder XRD or DSC. Comparative solubility studies under identical conditions (e.g., shake-flask method) reconcile discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.